2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride
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Overview
Description
2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of pyridine and pyrrolidine, which are both nitrogen-containing heterocycles. This compound is known for its versatile applications in various fields, including organic synthesis, drug discovery, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of pyridine with pyrrolidine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored in drug discovery for its potential therapeutic effects.
Industry: The compound is used in catalysis and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another pyridine derivative with similar applications in drug discovery and organic synthesis.
Pyrrolidine-2-one: A pyrrolidine derivative known for its biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar structure and diverse biological profiles.
Uniqueness
2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is unique due to its combination of pyridine and pyrrolidine rings, which provide a versatile scaffold for various chemical reactions and biological interactions. This dual functionality makes it a valuable compound in multiple research fields .
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQUFVKDHAJKKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265964-36-0 |
Source
|
Record name | 2-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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